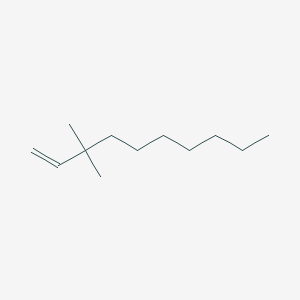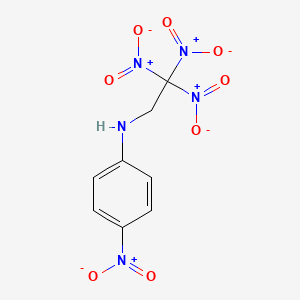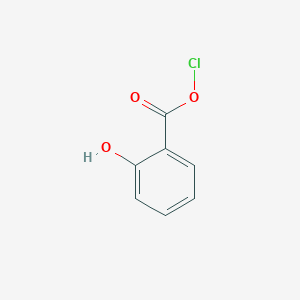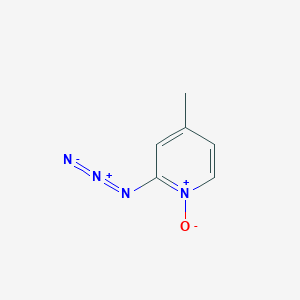
Pyridine, 2-azido-4-methyl-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-azido-4-methyl-, 1-oxide is a heterocyclic organic compound that features a pyridine ring substituted with an azido group at the 2-position, a methyl group at the 4-position, and an oxide group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-4-methylpyridine, is treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the displacement of the chlorine atom by the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2-azido-4-methyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azido group can yield amines.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming a variety of substituted pyridines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or triphenylphosphine.
Substitution: Sodium azide in DMF or other polar aprotic solvents.
Major Products:
Oxidation: Nitro derivatives of pyridine.
Reduction: Amino derivatives of pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Pyridine, 2-azido-4-methyl-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its ability to form bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Pyridine, 2-azido-4-methyl-, 1-oxide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. This reactivity is harnessed in various applications, including the synthesis of complex organic molecules and materials .
Comparaison Avec Des Composés Similaires
Pyridine, 2-methyl-, 1-oxide: Similar structure but lacks the azido group, leading to different reactivity and applications.
Pyridine, 4-methyl-, 1-oxide: Similar structure but with the methyl group at the 4-position and no azido group.
Uniqueness: Pyridine, 2-azido-4-methyl-, 1-oxide is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in cycloaddition reactions. This makes it a valuable compound in synthetic organic chemistry and materials science.
Propriétés
Numéro CAS |
57097-31-1 |
|---|---|
Formule moléculaire |
C6H6N4O |
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2-azido-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6N4O/c1-5-2-3-10(11)6(4-5)8-9-7/h2-4H,1H3 |
Clé InChI |
TUXOIIMLKIUMGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=[N+](C=C1)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
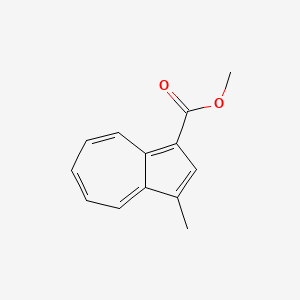
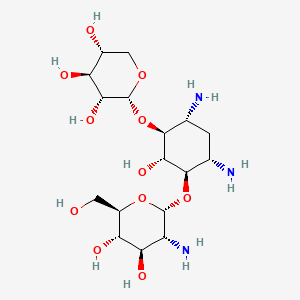
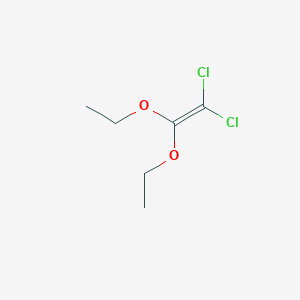
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
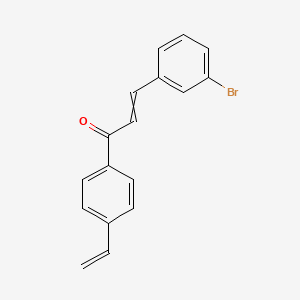
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)

